
Mexenone
Overview
Description
. It has gained attention for its ability to block ultraviolet radiation, making it a valuable ingredient in various cosmetic and pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mexenone can be synthesized through the Friedel-Crafts acylation of 2-hydroxy-4-methoxyacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of this compound can yield corresponding alcohols or hydrocarbons.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Medical Applications
Mexenone has been extensively studied for its potential therapeutic effects, particularly in treating conditions associated with vascular permeability and inflammation.
Sepsis Treatment
Recent studies have highlighted the efficacy of this compound in treating sepsis. In experiments involving lipopolysaccharide (LPS)-induced sepsis in mice, this compound was shown to stabilize the endothelial barrier, significantly reducing lung vascular permeability and acute lung injury. The results indicated that administering this compound one hour prior to LPS exposure completely blocked the inflammatory response associated with sepsis, suggesting its potential as a therapeutic agent in managing this life-threatening condition .
Key Findings:
- This compound suppresses the downregulation of junctional proteins in endothelial cells.
- It prevents the phosphorylation of VE-cadherin, a critical protein in maintaining vascular integrity.
- Ongoing research is exploring its application in other vascular inflammatory diseases due to its targeted mechanism .
Biological Applications
In biological research, this compound has been investigated for its protective properties against cellular damage induced by ultraviolet (UV) radiation.
UV Protection
This compound acts as a photostabilizer and is utilized in formulations aimed at protecting cells from UV-induced damage. Its incorporation into sunscreens and cosmetics helps mitigate the risk of skin cancer and other UV-related disorders by blocking harmful rays .
Applications:
- Sunscreens: Provides UVA protection alongside other compounds like oxybenzone.
- Cosmetics: Enhances the stability and efficacy of products against UV damage.
Chemical Applications
In chemistry, this compound serves as a valuable compound for synthesizing various derivatives and enhancing material properties.
Photostabilization
This compound is used as a photostabilizer in polymers and coatings, improving their resistance to degradation from UV exposure. This application is crucial for extending the lifespan of materials used in outdoor environments.
Chemical Transformations:
- Oxidation: Produces quinones and other oxidized derivatives.
- Reduction: Yields alcohols and hydrocarbons.
- Substitution: Can form halogenated or nitrated derivatives.
Data Table: Summary of this compound Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Medical | Sepsis treatment | Stabilizes endothelial barrier, reduces lung injury |
Biological | UV protection in sunscreens | Prevents skin cancer, protects cellular integrity |
Chemical | Photostabilizer in polymers | Enhances UV resistance, prolongs material life |
Case Study 1: Sepsis Model in Mice
- Objective: Evaluate this compound's effect on LPS-induced sepsis.
- Methodology: Administered this compound prior to LPS exposure to assess lung permeability.
- Results: Significant reduction in vascular permeability and acute lung injury was observed .
Case Study 2: Photoprotection
- Objective: Investigate the protective effects of this compound against UV radiation.
- Methodology: In vitro studies on cell cultures exposed to UV light with and without this compound.
- Results: Cells treated with this compound showed reduced markers of oxidative stress compared to untreated controls .
Mechanism of Action
Mexenone exerts its effects by absorbing ultraviolet radiation and dissipating the energy as heat, thereby preventing the radiation from penetrating the skin and causing damage. It stabilizes the endothelial cell barrier by suppressing the downregulation of junctional proteins and phosphorylation of VE-cadherin, which is crucial in preventing vascular permeability and acute lung injury .
Comparison with Similar Compounds
Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.
Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.
Uniqueness of Mexenone: this compound is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .
Biological Activity
Mexenone, a compound recognized for its potential therapeutic applications, has garnered significant attention due to its biological activities, particularly in the context of vascular permeability and inflammatory responses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
This compound is classified as a benzophenone derivative with the chemical formula . Its structure enables it to interact with biological membranes and proteins, which is crucial for its activity in modulating vascular permeability.
This compound's primary mechanism involves stabilizing endothelial cell (EC) barriers. This is particularly relevant in conditions characterized by increased vascular permeability, such as sepsis. The compound has been shown to suppress lipopolysaccharide (LPS)-induced downregulation of junctional proteins and the phosphorylation of VE-cadherin, a critical protein in maintaining endothelial integrity.
Key Findings:
- Endothelial Barrier Stabilization : this compound effectively prevents LPS-induced lung vascular permeability and acute lung injury in mouse models when administered prior to LPS exposure .
- VE-Cadherin Modulation : The compound specifically blocks the phosphorylation of VE-cadherin at tyrosine 685 (Y685), which is crucial for maintaining adherens junctions between endothelial cells .
- Inflammatory Signaling : Interestingly, this compound does not appear to affect LPS-induced pro-inflammatory signaling mediated by NFκB, suggesting a targeted mechanism that strengthens endothelial barriers without exacerbating inflammation .
Efficacy in Animal Models
A series of experiments have demonstrated this compound's efficacy in various animal models:
Case Studies and Clinical Implications
This compound has been investigated for its potential applications beyond sepsis, including conditions such as diabetic retinopathy and colitis. Its ability to modulate vascular permeability suggests it could be beneficial in a variety of diseases characterized by endothelial dysfunction.
Clinical Relevance:
- Sepsis Management : Given that sepsis leads to increased vascular permeability and subsequent organ failure, this compound's role in stabilizing endothelial barriers presents a novel therapeutic strategy that could complement existing treatments .
- Other Vascular Diseases : The specific targeting of VE-cadherin positions this compound as a candidate for treating other diseases associated with vascular permeability defects, such as acute myocardial infarction and hereditary angioedema .
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Mexenone’s role in vascular permeability?
- Methodological Answer: In vitro assays using bovine aortic endothelial cells (BAECs) or human lung microvascular endothelial cells (HLMVECs) are standard. LPS-induced permeability models are employed to mimic sepsis-related endothelial dysfunction. This compound’s efficacy is quantified via trans-endothelial electrical resistance (TEER) measurements or Evans blue dye leakage assays. In vivo, intraperitoneal injection of this compound (10 mg/kg) 1 hour before LPS exposure in mice effectively reduces lung vascular permeability, as validated by spectrophotometric quantification of Evans blue extravasation .
Q. How does this compound stabilize endothelial cell junctions mechanistically?
- Methodological Answer: this compound inhibits LPS-induced phosphorylation of VE-cadherin at Y658, a critical site for junction destabilization. Immunoblotting with phospho-specific antibodies (normalized to total VE-cadherin) and immunofluorescence staining confirm this. Statistical validation via two-way ANOVA with Bonferroni post-tests (p<0.05) is essential. This mechanism prevents adherens junction disassembly without affecting NFκB-mediated inflammatory pathways .
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
- Methodological Answer: Dose-response curves (0–100 µM in vitro) should be analyzed using GraphPad Prism. One-way or two-way ANOVA with Tukey’s or Bonferroni post-tests are appropriate for comparing treatment groups. Data must be presented as mean ± SEM, with p<0.05 as the significance threshold. Replicate experiments (n=3 minimum) ensure robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on inflammatory signaling?
- Methodological Answer: While this compound stabilizes endothelial barriers, it does not inhibit LPS-induced NFκB activation or cytokine release. To address conflicting data, researchers should:
- Compare experimental conditions (e.g., cell types, LPS concentrations).
- Use multiplex cytokine arrays to quantify IL-6, TNF-α, and other markers.
- Validate findings in in vivo sepsis models (e.g., cecal ligation and puncture) to assess systemic inflammation .
Q. What translational challenges arise when extrapolating this compound’s efficacy from mice to humans?
- Methodological Answer: Key challenges include:
- Species-specific differences: Human endothelial cells may exhibit distinct VE-cadherin phosphorylation dynamics.
- Dosage scaling: Mouse-to-human dose conversion (e.g., body surface area normalization) must account for pharmacokinetic differences.
- Toxicity profiling: Despite this compound’s use in sunscreens, long-term systemic effects require Phase I trials. Preclinical safety studies should include hepatic/renal function panels and histopathology .
Q. How can this compound’s therapeutic potential be expanded beyond sepsis?
- Methodological Answer: Researchers should:
- Test this compound in models of diabetic retinopathy or stroke, where vascular leakage is pathogenic.
- Use RNA sequencing to identify junction-stabilizing pathways (e.g., Rac1/RhoA signaling).
- Collaborate with medicinal chemists to develop derivatives with improved blood-brain barrier penetration .
Q. What experimental designs address the lack of this compound studies in alternative sepsis models?
- Methodological Answer: Expand beyond LPS-induced models to:
- Polymicrobial sepsis: Cecal ligation and puncture (CLP) in rodents.
- Human ex vivo models: Perfused lung or kidney tissues from sepsis patients.
- Omics integration: Proteomic/metabolomic profiling to identify this compound-responsive biomarkers .
Q. Data and Reproducibility Guidelines
Q. How should researchers ensure reproducibility of this compound’s barrier-stabilizing effects?
- Methodological Answer:
- Standardize LPS batches: Endotoxin variability affects results.
- Detail this compound pretreatment times: 1-hour pre-LPS exposure is optimal in mice.
- Share raw data: Include Evans blue absorbance values (611 nm) and immunoblot densitometry in supplementary files. Reference the PLOS ONE dataset (DOI: 10.1371/journal.pone.0302628) for benchmarking .
Q. What are the limitations of current this compound studies in addressing sepsis heterogeneity?
- Methodological Answer: Most studies focus on acute lung injury, neglecting organ-specific responses (e.g., renal or hepatic dysfunction). To address this:
- Use multi-organ transcriptomics in LPS-treated mice.
- Incorporate patient-derived endothelial cells to capture genetic diversity.
- Compare this compound to other barrier-stabilizers (e.g., CU06-1004) in parallel assays .
Q. Ethical and Reporting Standards
Q. How should researchers ethically justify this compound’s use in preclinical sepsis models?
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGBKJNTFCUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046242 | |
Record name | Mexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
1641-17-4 | |
Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexenone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1641-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mexenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C (208 °F) | |
Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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